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molecular formula C16H10O5 B8597437 9-Formyl-9H-fluorene-2,7-dicarboxylic acid CAS No. 917615-52-2

9-Formyl-9H-fluorene-2,7-dicarboxylic acid

Cat. No. B8597437
M. Wt: 282.25 g/mol
InChI Key: AWYJZRYFESNGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252275B2

Procedure details

A small sample of 9-formyl-2,7-fluorenedicarboxylic acid (5-10 mg) was dissolved in water with a small amount of THF. An excess amount of sodium borohydride was added and allowed to react for two hours. The reaction was quenched with the careful addition of 1 M HCl until acidic. The product was extracted with ethyl acetate, dried over sodium sulfate, filtered and evaporated to dryness. 1H-NMR (CD3OD): δ (ppm) 8.4 (s, 2H, Ar); 8.2 (m, 2H, Ar); 8.0 (m, 2H, Ar); 4.2 (t, 1H, CH); 4.0 (d, 2H, CH2).
Quantity
7.5 (± 2.5) mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[C:15]2[CH:14]=[C:13]([C:16]([OH:18])=[O:17])[CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][C:6]([C:19]([OH:21])=[O:20])=[CH:7][CH:8]=2)=[O:2].[BH4-].[Na+]>O.C1COCC1>[OH:2][CH2:1][CH:3]1[C:15]2[CH:14]=[C:13]([C:16]([OH:18])=[O:17])[CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][C:6]([C:19]([OH:21])=[O:20])=[CH:7][CH:8]=2 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 (± 2.5) mg
Type
reactant
Smiles
C(=O)C1C2=CC(=CC=C2C=2C=CC(=CC12)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the careful addition of 1 M HCl until acidic
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
OCC1C2=CC(=CC=C2C=2C=CC(=CC12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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